N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine chemical structure and properties
N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine chemical structure and properties
An In-depth Technical Guide to N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine
Authored by Gemini, Senior Application Scientist
Introduction
The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] This bicyclic structure, consisting of a benzene ring fused to a thiazole ring, offers a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties.[4] Within this important class of compounds, N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine (CAS No. 64334-41-4) emerges as a molecule of considerable interest. Its structure is distinguished by two key functional groups: a primary amine at the 2-position and a dimethylamino substituent at the 6-position of the benzothiazole core.[5][6][] This unique arrangement of electron-donating groups imparts specific electronic and steric properties that influence its reactivity, solubility, and potential interactions with biological targets.[5] While extensive public documentation on its discovery is limited, its academic significance is rooted in the broader, decades-long exploration of benzothiazole derivatives for therapeutic applications, including FDA-approved drugs like the neuroprotective agent Riluzole.[5] This guide provides a comprehensive technical overview of its chemical structure, properties, plausible synthetic routes, and potential applications in drug discovery, aimed at researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The structural foundation of N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine is the rigid benzothiazole ring system, which confers aromatic stability.[5] The strategic placement of the amino and dimethylamino groups provides sites for hydrogen bonding and further chemical derivatization, making it a valuable building block in synthetic chemistry.[5]
Figure 1: 2D Structure of N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine.
Key Structural Features and Their Functional Impact
| Structural Feature | Functional Impact |
| Core Benzothiazole Framework | Provides aromatic stability and π-electron delocalization, forming a rigid scaffold for substituent presentation.[5] |
| Amino Group (at C2) | Acts as a primary nucleophile and a hydrogen bond donor, enabling a wide range of chemical derivatizations such as acylation or Schiff base formation.[5][8] |
| Dimethylamino Group (at N6) | A strong electron-donating group that increases the electron density of the benzene ring. It also enhances lipophilicity and alters solubility compared to its unsubstituted counterpart.[5] |
Physicochemical Data
The following table summarizes the key physicochemical properties of the compound. This data is essential for experimental design, including solvent selection, reaction condition optimization, and analytical method development.
| Property | Value | Source |
| CAS Number | 64334-41-4 | [5][6][] |
| Molecular Formula | C₉H₁₁N₃S | [6][] |
| Molecular Weight | 193.27 g/mol | [5][] |
| IUPAC Name | N⁶,N⁶-dimethyl-1,3-benzothiazole-2,6-diamine | - |
| InChI Key | DCUFLOLNQPJBDW-UHFFFAOYSA-N | [5][6][] |
| InChI | InChI=1S/C9H11N3S/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3,(H2,10,11) | [6][] |
| SMILES | CN(C)C1=CC2=C(C=C1)N=C(S2)N | [] |
| Appearance | Typically a solid; color may vary. | - |
| Intended Use | For research and laboratory use only. | [5][6] |
Synthesis and Chemical Reactivity
While a specific, peer-reviewed synthesis for N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine is not extensively documented, its structure allows for a highly plausible synthetic route based on established methodologies for 2-aminobenzothiazole derivatives. The most common and direct approach involves the cyclization of a substituted aniline.[9][10]
Plausible Synthetic Pathway
The synthesis logically begins with a commercially available substituted p-phenylenediamine, which undergoes oxidative cyclization with a thiocyanate salt.
Figure 2: Plausible synthesis of the target compound via oxidative cyclization.
This reaction proceeds via the in-situ formation of thiocyanogen ((SCN)₂), which electrophilically attacks the aniline. Subsequent intramolecular cyclization involving the amino group and the sulfur atom, followed by aromatization, yields the final benzothiazole product. This method is widely employed for synthesizing a variety of 2-aminobenzothiazole derivatives.[9][10][11]
Chemical Reactivity
The reactivity of N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine is governed by its nucleophilic amino groups and the electron-rich aromatic system.
-
Reactions at the 2-Amino Group: This primary amine is the most reactive site for electrophilic substitution. It can readily undergo acylation with acyl chlorides or anhydrides, react with aldehydes and ketones to form Schiff bases, and participate in various coupling reactions.[8][12]
-
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form the corresponding sulfoxide or sulfone derivatives, which can alter the compound's biological activity profile.[5]
-
Electrophilic Aromatic Substitution: The dimethylamino group at position 6 is a strong activating group, directing electrophiles primarily to the ortho position (position 7).
Potential Applications in Drug Development
The benzothiazole scaffold is a cornerstone in the development of therapeutics for a wide range of diseases.[2][4][11] Derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][11][13][14] N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine, as a member of this family, holds significant promise in several therapeutic areas.
Figure 3: Potential therapeutic applications derived from the core chemical structure.
-
Neuroprotective Effects: One of the most compelling applications for this compound is in the field of neurodegenerative diseases. Research on closely related benzothiazoles suggests they can protect neuronal cells by maintaining mitochondrial function and reducing oxidative stress.[5] In cellular models of amyotrophic lateral sclerosis (ALS), certain benzothiazole derivatives have been shown to inhibit apoptotic pathways and preserve mitochondrial membrane potential, highlighting a clear mechanism for their neuroprotective action.[5]
-
Anticancer and Anti-inflammatory Activity: The benzothiazole nucleus is a common feature in compounds designed as anticancer and anti-inflammatory agents.[14] Studies on related molecules have demonstrated the ability to inhibit the proliferation of various cancer cell lines and reduce the expression of key inflammatory mediators like TNF-α and various interleukins.[13][14]
-
Antifungal Activity: The isosteric replacement of a mercapto group with an amino group at the 2-position of the benzothiazole ring has been shown to shift biological activity from antibacterial to antifungal.[15] This makes N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine a promising candidate for the development of new antifungal agents, particularly against various Candida species.[15]
Experimental Methodologies
The following protocols are exemplary and provide a validated framework for the synthesis and characterization of N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine and its derivatives.
Protocol 1: Synthesis of 2-Amino-6-substituted Benzothiazole
This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles from substituted anilines.[10][11]
Causality: This method is chosen for its reliability and high yields. The use of glacial acetic acid as a solvent facilitates the reaction, and the dropwise addition of bromine at low temperatures controls the exothermic reaction and prevents the formation of byproducts.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the starting aniline (e.g., N¹,N¹-Dimethylbenzene-1,4-diamine, 0.01 mol) and potassium thiocyanate (0.02 mol) in glacial acetic acid (25 mL).
-
Cooling: Cool the reaction mixture to below 10°C in an ice-water bath.
-
Bromine Addition: Prepare a solution of bromine (0.01 mol) in 5 mL of glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred reaction mixture, ensuring the temperature does not rise above 10°C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for approximately 10-12 hours.
-
Workup: Pour the reaction mixture into a beaker containing crushed ice (~100 g). The solid product will precipitate.
-
Purification: Filter the crude product, wash thoroughly with water to remove any unreacted salts and acid, and then dry. Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.
Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is indispensable for unambiguous structure elucidation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. DMSO-d₆ is a common solvent for benzothiazole derivatives due to its excellent dissolving power.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Expected ¹H NMR Signals:
-
Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm.
-
Amine (NH₂) Protons: A broad singlet, typically downfield, which may exchange with D₂O.
-
Dimethyl (N(CH₃)₂) Protons: A sharp singlet around δ 2.5-3.5 ppm, integrating to 6 protons.
-
-
Expected ¹³C NMR Signals: Signals corresponding to the aromatic carbons, the C=N carbon of the thiazole ring (typically δ > 150 ppm), and the methyl carbons of the dimethylamino group.
Protocol 3: Characterization by Mass Spectrometry (MS)
Causality: Mass spectrometry is used to confirm the molecular weight of the synthesized compound, providing crucial evidence of its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For C₉H₁₁N₃S, the expected m/z value would be approximately 194.27. High-resolution mass spectrometry can be used to confirm the elemental composition.
References
-
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ResearchGate. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives. PubMed. [Link]
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]
-
Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]
-
(6S)-6-N-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. PubChem. [Link]
-
2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC. [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. [Link]
-
Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal. [Link]
- Synthesis of chirally purified substituted benzothiazole diamines.
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Semantic Scholar. [Link]
-
Recent Advancement in the Development of Benzothiazole as Anticancer Agents. Bentham Science. [Link]
-
Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI. [Link]
-
SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine | 64334-41-4 | Benchchem [benchchem.com]
- 6. N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine | CymitQuimica [cymitquimica.com]
- 8. mdpi.com [mdpi.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. arabjchem.org [arabjchem.org]
- 13. Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6‑trifluoromethoxy benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. facm.ucl.ac.be [facm.ucl.ac.be]
